Product packaging for 2-(2-iso-Propylbenzoyl)benzoic acid(Cat. No.:CAS No. 89115-86-6)

2-(2-iso-Propylbenzoyl)benzoic acid

Cat. No.: B7992146
CAS No.: 89115-86-6
M. Wt: 268.31 g/mol
InChI Key: KWZZYUSMYABTIB-UHFFFAOYSA-N
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Description

Historical Context of Related Benzoylbenzoic Acid Derivatives

The study of benzoylbenzoic acid derivatives is fundamentally linked to the development of the Friedel-Crafts reaction in 1877. The archetypal synthesis for the parent compound, 2-benzoylbenzoic acid, is the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640), a process catalyzed by a Lewis acid like aluminum chloride. exsyncorp.comdissertationtopic.net This reaction has been a cornerstone of industrial organic chemistry, primarily because 2-benzoylbenzoic acid is a key intermediate in the production of anthraquinone (B42736) and its derivatives, which are used in the synthesis of important colorants such as alizarin.

Early research in the late 19th and early 20th centuries was heavily concentrated on this application in the dye manufacturing industry. The synthesis of various derivatives, including 2-(2-iso-Propylbenzoyl)benzoic acid, follows the same fundamental principle, typically by using a substituted benzene (in this case, isopropylbenzene or cumene) in the Friedel-Crafts reaction instead of benzene. The evolution of synthetic methods has also seen the exploration of more environmentally benign catalysts and solvent-free, mechanochemical approaches to mitigate the waste generated by traditional methods. dissertationtopic.netd-nb.infonih.gov

Significance in Contemporary Organic Chemistry Research

The significance of this compound in modern research can be inferred from the diverse applications of its parent structure and other derivatives. Benzoylbenzoic acids are recognized as highly versatile intermediates in organic synthesis.

Key areas of research include:

Pharmaceutical Intermediates: Derivatives of 2-benzoylbenzoic acid are employed in the synthesis of various pharmaceutical compounds, including some nonsteroidal anti-inflammatory drugs (NSAIDs) and antihistamines like Cetirizine. exsyncorp.comfengchengroup.com The isopropyl group in this compound could be strategically used to enhance binding affinity to a biological target or to modify the compound's pharmacokinetic profile.

Polymer and Materials Science: The parent compound is used as a photoinitiator in UV-curable coatings, inks, and adhesives, where it facilitates polymerization upon exposure to UV light. exsyncorp.comguidechem.comcymitquimica.com It also serves as a monomer in the production of high-performance polymers and as a UV stabilizer to protect materials from degradation. exsyncorp.com The specific properties of the isopropyl derivative could be explored for creating polymers with tailored thermal or mechanical properties.

Photolabile Protecting Groups: A more advanced application is the use of 2-benzoylbenzoate esters as "photochemical masks" for alcohols and thiols. acs.org These protecting groups can be selectively removed with UV light, a technique valuable in the precise, multi-step synthesis of complex molecules like peptides. acs.org

The introduction of the isopropyl group onto the benzoyl ring is a deliberate modification. In medicinal chemistry, such alkyl groups are often used as "bioisosteres" to fine-tune a molecule's size, lipophilicity, and metabolic stability, which can significantly impact its biological activity and pharmacokinetic properties. researchgate.netacs.org

Overview of Research Trajectories for Aromatic Carboxylic Acids

The broader class of aromatic carboxylic acids, to which this compound belongs, is at the forefront of several key research trajectories. slideshare.net These compounds are no longer seen merely as simple acidic molecules but as sophisticated building blocks for advanced functional materials.

One of the most prominent research areas is their use as organic linkers in the design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) . mdpi.comscilit.com The rigid structure of the aromatic ring combined with the coordinating capability of the carboxylate groups allows for the self-assembly of highly ordered, porous structures. These materials have potential applications in gas storage, catalysis, and selective sensing. mdpi.com

Furthermore, the functionalization of aromatic carboxylic acids is a major theme. rsc.orgmdpi.com Research focuses on introducing various substituents to the aromatic rings to precisely control the electronic and structural properties of the resulting molecules. This allows for the fine-tuning of acidity, solubility, and reactivity, which is crucial for applications ranging from drug design to the development of new organic electronic materials like OLEDs and OPVs. exsyncorp.comresearchgate.netnbinno.com The development of green and efficient synthetic methods, including solvent-free reactions and the use of novel catalysts, also remains a high priority to make the production of these valuable compounds more sustainable. d-nb.infogoogle.com

Data Tables

Table 1: Physicochemical Properties of 2-Benzoylbenzoic Acid (Parent Compound) Data for the parent compound is provided due to the limited availability of specific experimental data for the isopropyl derivative.

PropertyValue
Molecular Formula C₁₄H₁₀O₃
Molecular Weight 226.23 g/mol
Appearance White to off-white crystalline powder
Melting Point 126-130 °C
Boiling Point 370 °C (approx.)
Solubility Sparingly soluble in cold water; soluble in hot water, ethanol, acetone
pKa 3.54 (at 25°C)

Source: exsyncorp.comfengchengroup.comguidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O3 B7992146 2-(2-iso-Propylbenzoyl)benzoic acid CAS No. 89115-86-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-propan-2-ylbenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11(2)12-7-3-4-8-13(12)16(18)14-9-5-6-10-15(14)17(19)20/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZZYUSMYABTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567484
Record name 2-[2-(Propan-2-yl)benzoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89115-86-6
Record name 2-[2-(Propan-2-yl)benzoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Routes for 2 2 Iso Propylbenzoyl Benzoic Acid

Classical and Contemporary Synthesis Approaches

The synthesis of 2-(2-iso-propylbenzoyl)benzoic acid, a substituted benzophenone (B1666685) derivative, is most prominently achieved through the well-established Friedel-Crafts acylation reaction. While this remains the principal method, other modern synthetic strategies, such as directed metalation and palladium-catalyzed coupling reactions, offer theoretical, albeit less documented, alternatives.

Friedel-Crafts Acylation Strategies

The cornerstone of this compound synthesis is the Friedel-Crafts acylation of cumene (B47948) (isopropylbenzene) with phthalic anhydride (B1165640). nih.gov This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃). nih.govnih.gov In this process, the Lewis acid activates the phthalic anhydride, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring of cumene.

The reaction is generally performed in a suitable solvent like dichloromethane (B109758) at controlled temperatures. nih.gov The isopropyl group on the cumene ring is an ortho-, para- director, meaning it directs the incoming acyl group to the positions ortho (adjacent) and para (opposite) to it. The formation of the desired ortho isomer, this compound, is thus in competition with the formation of the para isomer, 2-(4-iso-propylbenzoyl)benzoic acid. The ratio of these isomers can be influenced by reaction conditions.

It is important to note that under the strong acidic conditions of the Friedel-Crafts reaction, rearrangements of the isopropyl group are possible, which can lead to a mixture of products. nih.gov Following the acylation, the resulting keto-acid is typically worked up through acidification and purification steps, which may include recrystallization or chromatography to isolate the desired product. prepchem.com

Interactive Table: Parameters for Friedel-Crafts Acylation
Parameter Typical Conditions Notes Reference
Reactants Cumene, Phthalic Anhydride Equimolar amounts are often used. nih.gov
Catalyst Aluminum Trichloride (AlCl₃) Typically >2 molar equivalents are required. nih.gov
Solvent Dichloromethane, Benzene (B151609) Thiophene-free benzene is recommended. nih.govprepchem.com
Temperature 42°C or lower Cooling may be necessary to control the reaction. nih.govprepchem.com
Reaction Time 30 minutes to several hours Monitored for completion. nih.gov

Directed Metalation Pathways

Directed ortho-metalation (DoM) presents a powerful, though less conventional, strategy for the regioselective synthesis of substituted aromatics. organic-chemistry.orgorganic-chemistry.org In principle, this method could be adapted for the synthesis of this compound. The strategy would involve the use of a directing metalation group (DMG) on one of the aromatic rings to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position. organic-chemistry.org

For instance, one could envision a scenario starting with 2-isopropylbenzoic acid. The carboxylic acid group can act as a directing group, facilitating lithiation at the C6 position. organic-chemistry.org However, the acidity of the carboxylic proton itself presents a challenge, often requiring protection or the use of excess base. A more plausible route might involve a protected benzoic acid derivative.

Alternatively, one could start with a derivative of phthalic anhydride or a protected phthalic acid and attempt a directed metalation on the cumene ring. However, the inherent reactivity of the isopropyl group under strongly basic conditions could lead to side reactions. While a viable synthetic tool for many complex molecules, the application of directed metalation for this specific compound is not widely documented and remains a more theoretical approach. organic-chemistry.org

Palladium-Catalyzed Coupling Reactions

Modern organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, offers a versatile platform for the formation of carbon-carbon bonds. researchgate.net Theoretically, a palladium-catalyzed carbonylative coupling could be employed to synthesize this compound.

One potential disconnection would involve the coupling of a 2-isopropylphenylboronic acid derivative with a 2-halobenzoic acid derivative (e.g., methyl 2-iodobenzoate) under a carbon monoxide atmosphere. This approach, a variation of the Suzuki coupling, would introduce the carbonyl group and form the desired benzophenone core in a single step.

Another possibility is a carbonylative C-H activation/arylation reaction. nih.gov This would involve the direct coupling of cumene with a suitable 2-carboxy-substituted aryl halide in the presence of a palladium catalyst and a carbon monoxide source. While these methods are powerful for constructing complex molecular architectures, their application to the synthesis of this compound is not established in the literature and would require significant methodological development to overcome challenges such as regioselectivity and functional group tolerance. researchgate.netnih.gov

Mechanistic Investigations of Formation Reactions

Understanding the underlying mechanisms of the synthetic routes to this compound is crucial for optimizing reaction conditions and predicting product distributions.

Transition State Analysis in Synthesis

For the predominant Friedel-Crafts acylation pathway, the reaction proceeds through a series of key intermediates and transition states. The initial step involves the formation of an acylium ion from the reaction of phthalic anhydride with aluminum trichloride. nih.govyoutube.com This highly electrophilic species then attacks the π-system of the cumene ring.

The regioselectivity of this attack (ortho vs. para) is governed by the stability of the resulting carbocationic intermediate, often referred to as a Wheland intermediate or sigma complex. The isopropyl group, being an electron-donating group, stabilizes the positive charge that develops on the ring through hyperconjugation and inductive effects. The transition states leading to the ortho and para substituted products will have different energies, influencing the final product ratio. Steric hindrance from the bulky isopropyl group can disfavor the formation of the ortho product to some extent, often leading to a mixture of isomers. nih.gov

Computational studies, although not specifically reported for this exact reaction, are powerful tools for analyzing the transition state energies in similar Friedel-Crafts acylations. mdpi.com Such analyses can provide insights into the geometric and electronic factors that control the regiochemical outcome.

Kinetic Studies of Reaction Pathways

Kinetic studies of Friedel-Crafts acylations generally show that the reaction rate is dependent on the concentrations of the aromatic substrate, the acylating agent, and the Lewis acid catalyst. researchgate.net The rate-determining step is typically the attack of the acylium ion on the aromatic ring.

The presence of the electron-donating isopropyl group on the benzene ring activates it towards electrophilic attack, making cumene more reactive than unsubstituted benzene. Kinetic investigations into the acylation of cumene would likely reveal a faster reaction rate compared to benzene under identical conditions.

For alternative pathways like directed metalation or palladium-catalyzed couplings, the kinetic profiles would be significantly different. Directed metalation reactions are often very fast, even at low temperatures, with the rate being influenced by the base, solvent, and temperature. organic-chemistry.org Palladium-catalyzed reactions involve a complex catalytic cycle with multiple steps, including oxidative addition, transmetalation (in the case of Suzuki-type couplings), and reductive elimination, any of which could be rate-limiting. nih.gov While specific kinetic data for the synthesis of this compound via these routes is not available, general principles of reaction kinetics for these classes of reactions would apply. dnu.dp.uaresearchgate.net

Regioselectivity and Stereoselectivity in Synthesis

The control of regioselectivity is a critical aspect in the synthesis of this compound, as the reaction of isopropylbenzene with phthalic anhydride can potentially yield two structural isomers.

Control of Aromatic Substitution Patterns

The Friedel-Crafts acylation of isopropylbenzene with phthalic anhydride, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), proceeds via the generation of an acylium ion from phthalic anhydride. science-revision.co.ukwikipedia.org This electrophile then attacks the electron-rich aromatic ring of isopropylbenzene.

The isopropyl group is an activating, ortho-, para-directing substituent on the benzene ring. This means that the incoming acyl group will preferentially add to the positions ortho (adjacent) or para (opposite) to the isopropyl group. However, the bulky nature of the isopropyl group introduces significant steric hindrance at the ortho positions. masterorganicchemistry.com Consequently, the acylation reaction predominantly yields the para-substituted isomer, 4-(2-iso-Propylbenzoyl)benzoic acid. The target molecule, this compound, is the ortho-isomer and is, therefore, the minor product of this reaction.

Table 1: Expected Isomer Distribution in the Friedel-Crafts Acylation of Isopropylbenzene with Phthalic Anhydride

IsomerStructureExpected YieldRationale
para-isomer (Major Product)4-(2-iso-Propylbenzoyl)benzoic acidHighElectronic activation by the isopropyl group at the para position with minimal steric hindrance.
ortho-isomer (Minor Product)This compoundLowElectronic activation by the isopropyl group at the ortho position is sterically hindered by the bulky isopropyl group.

Controlling the reaction conditions, such as temperature and catalyst choice, can influence the isomer ratio to some extent, though achieving high selectivity for the ortho product remains a significant synthetic challenge. Lower reaction temperatures generally favor the kinetically controlled product, which in this case is still expected to be the para isomer due to overwhelming steric factors.

Chiral Induction in Related Systems (if applicable)

The synthesis of this compound itself does not inherently involve the creation of a chiral center. However, the concept of chiral induction is highly relevant in asymmetric Friedel-Crafts reactions of other substituted aromatic systems. For instance, the use of chiral Lewis acids as catalysts can induce enantioselectivity in the acylation of prochiral aromatic substrates. While specific examples for the synthesis of 2-aroylbenzoic acids are not widely reported, research in asymmetric catalysis has demonstrated the potential for chiral induction in Friedel-Crafts reactions. For example, chiral metal complexes have been employed to achieve enantioselective acylations of various aromatic compounds. The principles established in these related systems could potentially be adapted to develop a stereoselective synthesis of chiral derivatives of this compound if a chiral element were introduced into the molecule. The development of planar chirality in substituted ferrocene (B1249389) derivatives through asymmetric functionalization also provides a conceptual framework for achieving chirality in substituted aromatic compounds. wikipedia.org

Catalyst Development for Efficient Synthesis

Traditional Friedel-Crafts acylations often require stoichiometric amounts of Lewis acid catalysts like AlCl₃, which can lead to significant waste and environmental concerns. wikipedia.org Consequently, considerable research has focused on developing more efficient and recyclable catalysts.

Solid Acid Catalysts: A promising area of development is the use of solid acid catalysts. These materials offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. acs.orgarkat-usa.orgresearchgate.net Examples of solid acid catalysts investigated for Friedel-Crafts acylations include:

Zeolites: These microporous aluminosilicates can provide shape selectivity and have been used in various acylation reactions. acs.org

Sulfated Zirconia: This solid superacid has shown high activity in Friedel-Crafts acylations. researchgate.net

Supported Catalysts: Lewis acids supported on materials like silica (B1680970) or clay can enhance catalytic activity and facilitate recovery. acs.orgarkat-usa.org

Ionic Liquids: Ionic liquids have emerged as alternative reaction media and catalysts for Friedel-Crafts reactions. beilstein-journals.orgresearchgate.netliv.ac.ukdissertationtopic.net They can act as both the solvent and the catalyst, and their properties can be tuned by modifying the cation and anion. Chloroaluminate ionic liquids, for example, have been shown to be effective catalysts for the acylation of benzene with phthalic anhydride. dissertationtopic.net The use of ionic liquids can lead to higher reaction rates and selectivities, and they offer the potential for catalyst recycling. researchgate.net

Table 2: Comparison of Catalyst Systems for Friedel-Crafts Acylation

Catalyst TypeAdvantagesDisadvantages
Traditional Lewis Acids (e.g., AlCl₃) High reactivityStoichiometric amounts often needed, corrosive, generation of hazardous waste.
Solid Acid Catalysts (e.g., Zeolites, Sulfated Zirconia) Recyclable, easy to separate, often milder conditions, potential for shape selectivity.Can be less active than traditional Lewis acids, potential for deactivation. acs.orgarkat-usa.org
Ionic Liquids Can act as both solvent and catalyst, tunable properties, potential for high selectivity and catalyst recycling. beilstein-journals.orgresearchgate.netCan be expensive, product separation can be challenging. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include:

Atom Economy: The Friedel-Crafts acylation itself has a good atom economy, as most of the atoms from the reactants are incorporated into the desired product and a co-product (water, if using an anhydride).

Use of Safer Solvents and Reagents: A major goal is to replace hazardous solvents like chlorinated hydrocarbons, which are often used in traditional Friedel-Crafts reactions, with more environmentally benign alternatives. numberanalytics.com The development of solvent-free reaction conditions, for example, using mechanochemistry (ball-milling), is a significant advancement in this area. nih.gov

Catalyst-Focused Improvements: The shift from stoichiometric Lewis acids to catalytic and recyclable systems, such as solid acids and ionic liquids, is a cornerstone of green synthetic design. researchgate.netacs.orgchemijournal.com This reduces waste and the need for corrosive and hazardous materials.

Energy Efficiency: The use of microwave irradiation or other energy-efficient heating methods can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformation Studies of 2 2 Iso Propylbenzoyl Benzoic Acid

Reactions of the Carboxylic Acid Moiety

Esterification Reactions and Kinetics

The conversion of the carboxylic acid to an ester is a fundamental reaction. The reaction between a benzoic acid and an alcohol, such as 2-propanol, results in the formation of an ester, in this case, an isopropyl benzoate (B1203000), through the condensation of the carboxyl group and the hydroxyl group vaia.com.

The esterification of 2-(2-iso-Propylbenzoyl)benzoic acid can be achieved using various methods. For instance, reaction with methylating agents can yield the corresponding methyl ester, methyl 2-(2-iso-propylbenzoyl)benzoate nist.gov. The kinetics of this reaction are influenced by the steric hindrance presented by the ortho-benzoyl group and the isopropyl substituent. Generally, esterification of sterically hindered benzoic acids requires more forcing conditions or specific catalytic systems to proceed at a reasonable rate. The use of reagents like (trimethylsilyl)diazomethane with catalytic HBF4 can facilitate rapid esterification even for hindered acids researchgate.net.

Below is a table summarizing typical esterification reactions for related benzoic acids:

Amidation Pathways and Selectivity

Amidation of the carboxylic acid group provides a route to various amide derivatives. Direct condensation with amines can be challenging and often requires activating agents. A common laboratory method for preparing benzamides involves the reaction of benzoic acid with urea, catalyzed by boric acid, at elevated temperatures youtube.com.

More sophisticated methods can achieve amidation under milder conditions. For instance, rhodium-catalyzed reactions of benzoic acids with isocyanates can lead to the formation of N-substituted phthalimides through a cascade C-H activation and cyclization process researchgate.net. Furthermore, iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides has been shown to be highly efficient, with a strong preference for ortho-amidation due to the directing effect of the carboxylic acid group ibs.re.kr. This selectivity offers a pathway to specifically functionalize the aromatic ring adjacent to the carboxyl group.

The following table outlines different amidation pathways for benzoic acid derivatives:

Decarboxylation Processes and Conditions

Decarboxylation, the removal of the carboxyl group, can be a challenging transformation for aromatic carboxylic acids. However, specific conditions can promote this reaction. For instance, a tandem process involving Ir-catalyzed ortho-amidation of a benzoic acid can be followed by a palladium- or copper-catalyzed protodecarboxylation at elevated temperatures (e.g., 120 °C) ibs.re.kr. This two-step, one-pot procedure allows for the synthesis of meta- or para-substituted anilines from benzoic acids ibs.re.kr.

Another approach involves the decarboxylative hydroxylation of benzoic acids to phenols, which can be achieved at relatively mild temperatures (35 °C) via a photoinduced ligand-to-metal charge transfer process using a copper catalyst nih.gov. The rate of decarboxylation can be influenced by the electronic properties of substituents on the aromatic ring nih.gov. While specific studies on the decarboxylation of this compound are not prevalent, these general methods for substituted benzoic acids indicate potential pathways.

Reactions of the Ketone Moiety

The ketone functional group in this compound is also a site of significant reactivity, participating in reductions, nucleophilic additions, and intramolecular cyclizations.

Carbonyl Functional Group Reactivity (e.g., Reduction, Nucleophilic Addition)

The carbonyl group of the ketone can undergo reduction to a secondary alcohol. Asymmetric hydrosilylation is one such method, where α-oxygenated ketones can be reduced to 1,2-diol derivatives with high efficiency using a Cobalt(II) acetate (B1210297) catalyst with a chiral phosphine-amido-oxazoline (PAO) ligand organic-chemistry.org. This highlights a potential pathway for the stereoselective reduction of the ketone in this compound.

Nucleophilic addition to the carbonyl carbon is another characteristic reaction of ketones. While specific examples for this compound are not detailed in the provided context, the general reactivity of benzophenone (B1666685) derivatives suggests that it would react with various nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), to form tertiary alcohols.

Intramolecular Cyclization to Phthalides or Anthraquinone (B42736) Precursors

One of the most significant reactions of this compound and related o-benzoylbenzoic acids is intramolecular cyclization. This reaction can lead to the formation of either phthalide (B148349) or anthraquinone structures, depending on the reaction conditions.

The synthesis of anthraquinones is a classic transformation of o-benzoylbenzoic acids. The cyclization is typically achieved by heating in the presence of a strong dehydrating agent like concentrated sulfuric acid or oleum (B3057394) nih.govgoogle.com. For instance, Friedel-Crafts acylation of isopropyl-substituted benzenes with phthalic anhydride (B1165640) yields benzoylbenzoic acids which are then cyclized with 4% oleum at 95°C for 2 hours to produce the corresponding anthraquinones nih.gov. In some cases, this process can be accompanied by the migration or loss of the isopropyl group nih.gov. Heterogeneous catalysts, such as heteropoly acids on a silica (B1680970) support (HPW/SiO2), have also been employed for the dehydration of 2-benzoylbenzoic acid to anthraquinone under molten conditions at high temperatures (e.g., 220°C) researchgate.net. Acidic ionic liquids have also been used as a medium for the cyclization dehydration of o-benzoylbenzoic acid to anthraquinone under reduced pressure google.com.

Alternatively, under different catalytic conditions, benzoic acids can react with alkenes to form phthalides. A rhodium-catalyzed cascade cyclization involving the coupling of a benzoic acid with an alkene, followed by an intramolecular Michael addition, can yield 3-substituted or 3,7-disubstituted phthalides researchgate.net.

The table below summarizes conditions for the cyclization of o-benzoylbenzoic acid derivatives:

Aromatic Ring Functionalization and Substitution

The presence of two separate aromatic rings, each with different substituents, results in distinct reactivities toward electrophilic aromatic substitution (EAS). The directing effects of the existing groups on each ring determine the position of incoming electrophiles.

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

The benzoic acid ring is substituted with two electron-withdrawing groups: the carboxylic acid (-COOH) and the 2-benzoyl group (-CO-Ar). Both of these groups are deactivating and meta-directing. quora.comsarthaks.com The deactivation arises because they withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.orgpressbooks.pub

When an electrophilic substitution reaction is performed, the incoming electrophile will preferentially add to the positions that are meta to both the carboxyl and benzoyl groups. This strong deactivation means that harsh reaction conditions are typically required to achieve substitution on this ring. libretexts.org

Below is a table summarizing the expected major products for common EAS reactions on the benzoic acid ring of the parent compound, 2-benzoylbenzoic acid, which serves as a model.

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄2-Benzoyl-3',5'-dinitrobenzoic acid
HalogenationBr₂, FeBr₃2-Benzoyl-3',5'-dibromobenzoic acid
SulfonationFuming H₂SO₄2-Benzoyl-3',5'-disulfonic acid benzoic acid

Electrophilic Aromatic Substitution Reactions on the iso-Propylbenzoyl Ring

The iso-propylbenzoyl ring is influenced by competing electronic effects. The isopropyl group is an electron-donating group, which activates the ring and is an ortho, para-director. organicchemistrytutor.comyoutube.com Conversely, the ketone linkage deactivates the ring. However, the activating effect of the alkyl group is generally dominant in directing the substitution.

Therefore, incoming electrophiles will be directed to the positions ortho and para with respect to the isopropyl group. Steric hindrance from the bulky isopropyl group may influence the ratio of ortho to para products, often favoring the para position. youtube.com

ReactionReagentsPredicted Major Products
NitrationHNO₃, H₂SO₄2-(2-iso-Propyl-4-nitrobenzoyl)benzoic acid
HalogenationBr₂, FeBr₃2-(4-Bromo-2-iso-propylbenzoyl)benzoic acid
Friedel-Crafts AlkylationCH₃Cl, AlCl₃2-(2-iso-Propyl-4-methylbenzoyl)benzoic acid

Rearrangement Reactions and Structural Isomerization

Studies on substituted benzophenones and 2-aroylbenzoic acids indicate that they can undergo characteristic rearrangement processes. These rearrangements often involve the substituents positioned ortho to the carbonyl bridge. researchgate.net The carbonyl oxygen atom itself can also participate in these structural transformations. researchgate.net While specific rearrangement studies on this compound are not widely documented, the general principles for 2-aroylbenzoic acids suggest that intramolecular cyclization or migration of the aroyl group is a potential pathway under certain conditions, such as mass spectrometric fragmentation analysis. researchgate.net These processes are mechanistically complex and can be used to help identify the location of substituents in unknown benzophenone derivatives. researchgate.net

The benzilic acid rearrangement, a well-known reaction that converts 1,2-diketones into α-hydroxy–carboxylic acids, is not directly applicable to this compound as it is not a 1,2-diketone. wikipedia.orgquora.com

Oxidation and Reduction Chemistry

The different functional groups within this compound offer multiple sites for oxidation and reduction reactions.

Oxidation: The most susceptible site for oxidation is the isopropyl side chain. Strong oxidizing agents, such as hot, concentrated potassium permanganate (B83412) (KMnO₄), will oxidize the alkyl side chain at the benzylic position. doubtnut.compearson.com This reaction cleaves the isopropyl group, converting it into a carboxylic acid. quora.comyoutube.com The rest of the molecule, including the stable aromatic rings and the existing carboxylic acid, remains intact under these conditions. mnstate.edu

Reduction: The ketone carbonyl group is the primary site for reduction.

Reduction to Alcohol: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) will selectively reduce the ketone to a secondary alcohol, diphenylmethanol. zenodo.orgsciencing.comzenodo.org This reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. pitt.edu

Reduction to Alkane: The ketone can be completely reduced to a methylene (B1212753) group (-CH₂-) using more forceful methods. Two common named reactions for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). It is effective for aryl-alkyl ketones but is unsuitable for compounds sensitive to strong acids. wikipedia.organnamalaiuniversity.ac.inbyjus.com

Wolff-Kishner Reduction: This reaction employs hydrazine (B178648) (H₂NNH₂) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures. youtube.comyoutube.com It is complementary to the Clemmensen reduction as it is performed under strongly basic conditions, making it suitable for molecules with acid-sensitive functional groups. wikipedia.org

A summary of these key transformations is provided in the table below.

TransformationReagentsFunctional Group ChangeProduct
Oxidation1. KMnO₄, KOH, Heat 2. H₃O⁺iso-Propyl → Carboxylic acid2-(2-Carboxybenzoyl)benzoic acid
Reduction (Ketone to Alcohol)NaBH₄, CH₃OHKetone → Secondary Alcohol2-[Hydroxy(2-isopropylphenyl)methyl]benzoic acid
Reduction (Ketone to Alkane)Zn(Hg), conc. HCl (Clemmensen)Ketone → Methylene2-(2-iso-Propylbenzyl)benzoic acid
Reduction (Ketone to Alkane)H₂NNH₂, KOH, Heat (Wolff-Kishner)Ketone → Methylene2-(2-iso-Propylbenzyl)benzoic acid

Lack of Specific Research Data for this compound

Following a comprehensive search for scholarly articles and computational chemistry data, it has been determined that there is a significant lack of specific, in-depth theoretical and computational research focused solely on the chemical compound This compound .

The execution of the detailed outline provided in the user request—covering topics such as conformational analysis, electronic structure, tautomerism, and reaction mechanisms—requires access to published scientific studies containing specific computational findings, such as energy minima calculations, HOMO-LUMO orbital data, and activation barriers.

The current body of publicly accessible scientific literature does not appear to contain this level of detailed investigation for this compound. While general information on benzoic acid and its derivatives exists, and computational methods are widely applied in chemistry, the specific application of these methods to generate the requested data for this particular compound has not been found in published research.

Theoretical and Computational Chemistry of 2 2 Iso Propylbenzoyl Benzoic Acid

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules in solution, providing insights into dynamic processes and intermolecular forces that are often difficult to probe experimentally. For 2-(2-iso-propylbenzoyl)benzoic acid, MD simulations can elucidate the nature of its self-assembly and the influence of the surrounding solvent on its three-dimensional structure and potential reactivity.

Like other carboxylic acids, this compound is expected to exhibit self-association in solution, primarily through the formation of hydrogen-bonded dimers. The carboxylic acid groups can form a stable eight-membered ring motif through two intermolecular hydrogen bonds. However, the presence of the bulky 2-iso-propylbenzoyl substituent introduces steric and electronic factors that modulate this dimerization process.

MD simulations of substituted benzoic acids have shown that in apolar solvents or those with a low propensity for accepting hydrogen bonds, the formation of hydrogen-bonded dimers is a dominant feature. acs.org For this compound, a similar trend is anticipated. In solvents like toluene or chloroform, the molecules would likely form centrosymmetric dimers. The large, non-polar iso-propylbenzoyl group would further favor these interactions by minimizing unfavorable contacts with the polar carboxylic acid groups.

Beyond simple dimerization, the aromatic rings of the benzoyl and benzoic acid moieties can participate in π-π stacking interactions. These weaker, non-covalent interactions can lead to the formation of higher-order aggregates. acs.org The relative orientation of the two aromatic rings in this compound is flexible, and MD simulations could predict the most stable stacked conformations, which may influence nucleation and crystal growth processes. The iso-propyl group, due to its size, would likely impose significant steric constraints on the possible stacking arrangements.

Unbiased MD simulations, often employing force fields like the General Amber Force Field (GAFF), can be used to model the behavior of numerous this compound molecules in a simulation box with an explicit solvent representation. ucl.ac.uk By analyzing the trajectories of these simulations, one can quantify the extent of dimerization and the lifetimes of these intermolecular associations.

Table 1: Predicted Dimerization Behavior of this compound in Various Solvents

SolventDielectric Constant (ε)Expected DimerizationDominant Intermolecular Interactions
n-Hexane1.88HighHydrogen Bonding, van der Waals
Toluene2.38HighHydrogen Bonding, π-π Stacking
Chloroform4.81Moderate to HighHydrogen Bonding
Acetone20.7LowSolute-Solvent Hydrogen Bonding
Dimethyl Sulfoxide46.7Very LowStrong Solute-Solvent Interactions
Water80.1NegligibleStrong Solute-Solvent Hydrogen Bonding

This table is illustrative and based on general principles of carboxylic acid dimerization. Specific experimental or simulation data for this compound is not available.

The conformation of this compound is largely defined by the torsional angles between the two phenyl rings and the central carbonyl group. This benzophenone-like core is known to be flexible, and its conformation is sensitive to the surrounding solvent environment. The reactivity of the carboxylic acid group, particularly its acidity and availability for reactions, is also intrinsically linked to its conformation and solvation state.

In non-polar solvents, intramolecular interactions may play a more significant role in determining the preferred conformation. However, in polar solvents, and particularly those capable of hydrogen bonding, strong solute-solvent interactions can significantly alter the conformational landscape. researchgate.net For instance, polar solvents can stabilize more polar conformations of the molecule. Solvents with a high hydrogen bond acceptor propensity can interact directly with the carboxylic acid's hydroxyl group, disrupting the formation of self-associated dimers. acs.org

Computational studies on benzophenone (B1666685) derivatives have shown that specific solvent-solute interactions can influence absorbance energies and molecular structure. researchgate.net For this compound, solvents like ethanol or water would be expected to form hydrogen bonds with both the carbonyl oxygen and the carboxylic acid group. These interactions would compete with the intramolecular forces and the tendency to dimerize, potentially leading to a wider distribution of conformations in solution.

The reactivity of the carboxylic acid is also affected. In aprotic, non-polar solvents where dimerization is favored, the acidic proton is less available for reaction. Conversely, in polar, protic solvents, the solvation of the carboxylate anion would be enhanced, thereby increasing the acidity of the molecule.

Table 2: Predicted Solvent-Induced Conformational Effects on this compound

Solvent TypeInteraction TypePredicted Effect on ConformationPredicted Effect on Reactivity
Non-polar (e.g., Hexane)van der WaalsFavors compact, self-associated structures.Reduced availability of acidic proton.
Aprotic Polar (e.g., Acetone)Dipole-DipoleStabilization of more polar conformers.Increased acidity compared to non-polar solvents.
Protic Polar (e.g., Ethanol)Hydrogen BondingDisruption of dimers, solvation of functional groups.Enhanced acidity due to stabilization of the conjugate base.

This table presents expected trends based on studies of related compounds. Specific data for this compound is not available.

Prediction and Advanced Interpretation of Spectroscopic Parameters

Quantum chemical calculations are indispensable for predicting and interpreting the spectroscopic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) are widely used to compute parameters for Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectroscopy. researchgate.net

For NMR spectroscopy, DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C chemical shifts with a high degree of accuracy. nih.govruc.dk Such calculations would be crucial for assigning the complex spectrum of this compound, with its numerous distinct aromatic and aliphatic protons and carbons. By comparing the calculated shifts for different possible conformers or for the monomer versus the dimer, one can gain insights into the dominant species in solution.

Vibrational spectroscopy (IR and Raman) is particularly sensitive to hydrogen bonding. DFT calculations can predict the vibrational frequencies and intensities of the various modes of the molecule. researchgate.net A key feature in the IR spectrum would be the C=O stretching frequency of the carboxylic acid. In the monomeric state, this band would appear at a higher wavenumber, while in the hydrogen-bonded dimer, it would be red-shifted (moved to a lower wavenumber) and often broadened. By calculating the theoretical spectra for both the monomer and the dimer, one can directly correlate the experimental observations with the molecular state in the sample. researchgate.net

Advanced computational methods can also account for solvent effects, either implicitly through continuum solvation models or explicitly by including solvent molecules in the quantum mechanical calculation. nih.gov This allows for a more refined prediction of spectroscopic parameters in different chemical environments. Furthermore, theoretical calculations can aid in the interpretation of more complex spectroscopic data, such as rotational constants from microwave spectroscopy, which provide very precise information about the molecular geometry. aip.orgnih.gov

Table 3: Theoretical Methods for Spectroscopic Parameter Prediction

Spectroscopic TechniquePredicted ParametersCommon Computational MethodBasis Set Example
NMR1H and 13C Chemical ShiftsDFT (GIAO)6-311++G(d,p)
Infrared (IR)Vibrational Frequencies, IntensitiesDFTB3LYP/6-31G(d)
RamanVibrational Frequencies, IntensitiesDFTB3LYP/6-31G(d)
MicrowaveRotational Constants, Dipole MomentsMP2, DFTcc-pVTZ

This table lists common computational approaches for predicting spectroscopic parameters and is not based on specific calculations for this compound.

Advanced Spectroscopic and Structural Elucidation of 2 2 Iso Propylbenzoyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules. For 2-(2-iso-propylbenzoyl)benzoic acid, with its multiple rotational degrees of freedom, advanced NMR techniques are particularly insightful.

While standard 1D ¹H and ¹³C NMR provide initial structural information, 2D NMR techniques offer deeper insights into the connectivity and spatial relationships within the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in determining the through-space proximity of protons. For this compound, NOESY experiments can reveal correlations between the isopropyl protons and the aromatic protons on the benzoyl ring, as well as between the protons of the two different aromatic rings. This information is crucial for establishing the preferred conformation of the molecule in solution. A truncated 2D NOESY NMR spectrum can provide evidence of these spatial relationships. researchgate.net

Diffusion-Ordered Spectroscopy (DOSY) separates NMR signals based on the diffusion coefficient of the molecules, which is related to their size and shape. In the context of this compound, DOSY can be used to study self-association or aggregation phenomena in solution. By analyzing the diffusion coefficients at different concentrations, one can infer the formation of dimers or larger aggregates, which are often mediated by hydrogen bonding. researchgate.net

Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) is a powerful technique for establishing carbon-carbon connectivity. Although challenging due to its low sensitivity, an INADEQUATE experiment on this compound would unambiguously confirm the carbon skeleton of the molecule, tracing the connections from the isopropyl group through the benzoyl moiety to the benzoic acid ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual experimental values may vary depending on the solvent and other experimental conditions. chemicalbook.comspectrabase.comresearchgate.net

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid H10.0 - 13.0-
Aromatic H's7.2 - 8.2125.0 - 140.0
Isopropyl CH3.0 - 3.530.0 - 35.0
Isopropyl CH₃1.1 - 1.322.0 - 25.0
Carbonyl C-165.0 - 175.0
Ketone C-195.0 - 205.0
This is an interactive data table. Specific assignments require detailed 2D NMR analysis.

The two aromatic rings in this compound are not coplanar due to steric hindrance. Rotation around the single bond connecting the benzoyl group to the benzoic acid ring, and the rotation of the isopropyl group, lead to conformational exchange. Dynamic NMR (DNMR) spectroscopy is the primary tool for investigating these processes. nih.gov

By monitoring the NMR spectra at variable temperatures, one can observe changes in the line shapes of the signals corresponding to the exchanging nuclei. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the different conformers might be observed. As the temperature increases, the rate of rotation increases, leading to broadening of the signals and eventually coalescence into a single, averaged signal at high temperatures.

From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. epa.gov This provides quantitative information about the energy required to interconvert between different conformations. For this compound, the rotational barrier around the biaryl bond is expected to be significant due to the steric bulk of the isopropyl group.

Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), is a powerful strategy to enhance NMR sensitivity and to probe specific structural features or reaction mechanisms. sigmaaldrich.comnih.govnih.govutoronto.ca

For this compound, selective ¹³C labeling of the carbonyl carbon in the benzoyl group or the carboxylic acid group would allow for precise monitoring of these functional groups in mechanistic studies. For instance, in studies of reactions involving the carboxylic acid, ¹³C NMR could be used to follow the fate of this group without interference from other carbon signals.

Similarly, deuterium (B1214612) (²H) labeling of the isopropyl group could simplify the ¹H NMR spectrum and be used in relaxation studies to probe the dynamics of this specific part of the molecule. Isotopic labeling is particularly valuable in solid-state NMR studies where it can help to overcome challenges associated with broad lines. sigmaaldrich.com

Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrations and Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are sensitive to the molecular structure, bonding, and intermolecular interactions, such as hydrogen bonding. esisresearch.orgresearchgate.netnih.gov

The IR and Raman spectra of this compound exhibit a multitude of absorption bands corresponding to the various stretching, bending, and torsional vibrations of the molecule. A detailed assignment of these bands to specific molecular motions can be achieved through a combination of experimental data and theoretical calculations. indexcopernicus.comnih.govscispace.comias.ac.innih.gov

A normal coordinate analysis (NCA) can be performed using computational methods, such as Density Functional Theory (DFT), to calculate the vibrational frequencies and the potential energy distribution (PED) for each normal mode. The PED indicates the contribution of different internal coordinates (bond stretches, angle bends, etc.) to a particular vibration, thus enabling a definitive assignment.

Below is a table summarizing the expected characteristic vibrational frequencies for key functional groups in this compound. esisresearch.orgindexcopernicus.comresearchgate.net

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H Stretch (Carboxylic Acid Dimer)2500 - 3300 (broad)IR
C-H Stretch (Aromatic)3000 - 3100IR, Raman
C-H Stretch (Aliphatic)2850 - 3000IR, Raman
C=O Stretch (Ketone)1680 - 1700IR, Raman
C=O Stretch (Carboxylic Acid)1700 - 1725IR, Raman
C=C Stretch (Aromatic)1450 - 1600IR, Raman
O-H Bend (in-plane)1300 - 1440IR
C-O Stretch (Carboxylic Acid)1210 - 1320IR
This is an interactive data table. The exact positions and intensities of the bands can provide detailed structural information.

Hydrogen bonding plays a crucial role in determining the structure and properties of this compound in both the solid state and in solution. In the solid state, carboxylic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds. materialsciencejournal.orgnih.govharvard.edu This dimerization can be readily identified in the IR spectrum by the presence of a very broad O-H stretching band centered around 2500-3300 cm⁻¹ and a characteristic shift of the C=O stretching frequency.

In solution, the extent of hydrogen bonding depends on the solvent polarity and concentration. In non-polar solvents, the dimeric form is expected to be prevalent. In polar, hydrogen-bond-accepting solvents, the intermolecular hydrogen bonds between the carboxylic acid and the solvent molecules will compete with the dimer formation.

Vibrational spectroscopy can be used to study these equilibria. By monitoring the changes in the O-H and C=O stretching regions as a function of concentration or solvent, it is possible to characterize the different hydrogen-bonded species present and to estimate the thermodynamic parameters for the association. Raman spectroscopy can be particularly useful for studying these interactions in aqueous solutions due to the weak Raman scattering of water.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique that examines the electronic transitions within a molecule. For aromatic compounds like benzoic acid derivatives, characteristic absorption bands, often labeled as A, B, and C bands, are observed which correspond to π → π* transitions. researchgate.net The position and intensity of these bands are sensitive to the molecular structure and the solvent environment.

Analysis of Absorption and Emission Properties

For benzoic acid itself, the main absorption peaks are typically found around 230 nm and 280 nm. researchgate.net The absorption spectrum of benzoic acid is known to be pH-dependent; the deprotonated benzoate (B1203000) form at higher pH shows a blue shift (a shift to shorter wavelengths) compared to the protonated form at low pH. rsc.orgrsc.org For instance, the B-band maximum for neutral benzoic acid is observed at 230 nm, while for the anionic species, it shifts to 225 nm. rsc.org It is expected that this compound would exhibit complex spectra with contributions from both the benzoic acid and benzoyl chromophores. The isopropyl and benzoyl substituents would likely cause a red shift (a shift to longer wavelengths) compared to unsubstituted benzoic acid due to the extension of the conjugated system and steric interactions influencing the planarity of the molecule. However, without experimental data, specific absorption maxima (λmax) and molar absorptivity (ε) values cannot be provided.

Solvatochromism Studies

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent. Studies on benzoic acid and its derivatives show that the absorption bands can shift depending on the solvent used. For example, the maximum wavelength for benzoic acid is 280 nm in benzene (B151609) but shifts to 225 nm in the more polar solvent ethanol. dergipark.org.tr This effect is due to differential stabilization of the ground and excited states of the molecule by the solvent. A systematic study of this compound in a range of solvents with varying polarities would be necessary to characterize its solvatochromic behavior, but such studies have not been found.

Mass Spectrometry for Fragmentation Mechanisms and Isotopic Abundance

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.

For benzoic acid, common fragmentation pathways include the loss of a hydroxyl radical (-OH) to form the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often the base peak. docbrown.infofu-berlin.de Another major fragment is the phenyl cation ([C₆H₅]⁺) at m/z 77, resulting from the loss of carbon monoxide (CO) from the benzoyl cation. docbrown.info

For this compound, one would anticipate fragmentation patterns characteristic of its constituent parts. The presence of the isopropyl group would likely lead to the loss of a propyl radical or propene, resulting in characteristic peaks. The "ortho effect," a well-documented phenomenon in the mass spectrometry of ortho-substituted benzoic acids, would likely play a significant role, leading to specific fragmentation pathways involving interaction between the adjacent carboxylic acid and isopropylbenzoyl groups. nih.gov However, specific fragmentation data and isotopic abundance analysis for this compound are not available.

High-Resolution Mass Spectrometry for Elemental Composition of Intermediates

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of an ion with high precision, which in turn enables the calculation of its elemental formula. This is crucial for identifying the composition of the molecular ion and its various fragments, thereby confirming the fragmentation mechanism. While HRMS data is available for many benzoic acid derivatives, no such data has been published for this compound or its fragmentation intermediates.

X-ray Crystallography for Solid-State Structure and Packing

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-stacking, van der Waals forces)

The primary and most dominant intermolecular interaction expected in the crystal lattice of this compound is the formation of hydrogen-bonded dimers via the carboxylic acid moieties. This is a classic and highly stable supramolecular synthon observed in the vast majority of crystalline carboxylic acids. nih.gov The hydroxyl group of one molecule will act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, and vice versa, creating a centrosymmetric R²₂(8) ring motif. This robust interaction is anticipated to be a primary driver in the molecular self-assembly process.

Van der Waals forces, although individually weaker, will collectively contribute significantly to the cohesive energy of the crystal. These non-specific interactions will occur between all atoms of the molecule, particularly involving the hydrocarbon portions, such as the isopropyl group and the phenyl rings. The large surface area of the molecule ensures that the cumulative effect of these forces is substantial in stabilizing the crystal packing. The specific conformation of the molecule, particularly the dihedral angle between the two phenyl rings, will be a critical factor in optimizing these van der Waals contacts. In similar structures, like 2-bromobenzoic acid, neighboring hydrogen-bonded dimers are linked by weaker interactions, forming tapes which then interact via slipped parallel π-π interactions. nih.gov A similar packing motif could be envisaged for this compound.

A summary of the probable intermolecular interactions and their key features is presented in the table below.

Interaction TypeKey Molecular Features InvolvedExpected Significance in Crystal Packing
Hydrogen BondingCarboxylic acid groups (-COOH)Primary; formation of centrosymmetric dimers
π-StackingPhenyl ringsSecondary; likely parallel-displaced or T-shaped
van der Waals ForcesIsopropyl group, phenyl ringsCumulative; significant contribution to overall stability

Polymorphism and Pseudopolymorphism Studies

Specific experimental studies on the polymorphism and pseudopolymorphism of this compound have not been reported in the reviewed scientific literature. However, the phenomenon of polymorphism is well-documented for aromatic carboxylic acids and their derivatives, making it a highly probable characteristic for this compound. rsc.org Polymorphism refers to the ability of a substance to crystallize in multiple distinct crystal structures with different physicochemical properties. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates.

The potential for polymorphism in this compound arises from several structural and energetic factors. The conformational flexibility of the molecule, particularly the rotational freedom around the C-C bond connecting the benzoyl group to the benzoic acid moiety and the C-C bonds of the isopropyl group, can lead to different molecular conformations that may pack in energetically similar yet distinct crystalline forms. Computational studies on related molecules, such as other benzoic acid derivatives, have shown that multiple crystal structures can exist within a narrow energy range, increasing the likelihood of observing polymorphism. rsc.org

Different crystallization conditions, such as the choice of solvent, temperature, and cooling rate, can favor the nucleation and growth of different polymorphs. For instance, solvents with different polarities can influence the conformation of the molecule in solution and promote different intermolecular interactions during crystallization, potentially leading to the formation of distinct polymorphs or solvates. The formation of pseudopolymorphs (solvates) would be dependent on the ability of the solvent molecules to form stable interactions, such as hydrogen bonds, with the this compound molecule without disrupting the primary hydrogen-bonded dimer synthon.

Given the lack of experimental data, computational crystal structure prediction methods could be a valuable tool to explore the potential polymorphic landscape of this compound. nih.gov Such studies can predict the likely crystal structures and their relative thermodynamic stabilities, providing a theoretical basis for targeted experimental polymorph screening.

The following table summarizes the factors that could contribute to the polymorphic and pseudopolymorphic behavior of this compound.

FactorDescriptionPotential Impact
Conformational FlexibilityRotation around single bonds leading to different molecular shapes.Can lead to different packing arrangements and thus different polymorphs.
Intermolecular InteractionsThe balance between strong hydrogen bonds and weaker π-stacking and van der Waals forces.Subtle changes in these interactions can stabilize different crystal lattices.
Crystallization ConditionsSolvent, temperature, supersaturation, and cooling rate.Can kinetically or thermodynamically favor the formation of a specific polymorph or pseudopolymorph.
Solvent IncorporationThe ability of solvent molecules to be included in the crystal lattice.Can lead to the formation of solvates (pseudopolymorphs).

Photophysical and Electrochemical Properties of 2 2 Iso Propylbenzoyl Benzoic Acid

Photoreactivity and Photochemical Transformations

The absorption of light by 2-(2-iso-Propylbenzoyl)benzoic acid can induce a variety of chemical changes. These transformations are dictated by the molecule's structure and the surrounding chemical environment.

Photoenolization Mechanisms and Products

This biradical, with a maximum absorption (λmax) at 330 nm and a lifetime of approximately 50 nanoseconds in methanol (B129727), subsequently decays into two isomeric photoenols, the Z- and E-isomers. nih.gov These photoenols exhibit a characteristic maximum absorption at 390 nm. nih.gov The lifetimes of these photoenols are crucial in determining the subsequent reaction pathways. For the methyl ester of 2-(2-methylbenzoyl)benzoic acid, the Z-photoenol has a lifetime of 6.5 microseconds, while the E-photoenol is significantly longer-lived with a lifetime of 162 microseconds in methanol. nih.gov The Z-isomer primarily reverts to the original ketone via an intramolecular 1,5-hydrogen shift. nih.gov In contrast, the E-isomer's decay back to the ketone is facilitated by the solvent and the presence of the ortho ester group. nih.gov

It is plausible that this compound follows a similar photoenolization pathway, initiated by the abstraction of a hydrogen atom from the isopropyl group. The resulting biradical would then lead to the formation of Z- and E-photoenols. The specific lifetimes and subsequent reactivity of these intermediates for the title compound would require dedicated experimental investigation.

Table 1: Transient Species in the Photoenolization of an Analogous Compound, Methyl 2-(2-methylbenzoyl)benzoate

Transient SpeciesMaximum Absorption (λmax)Lifetime (τ) in Methanol
Biradical330 nm50 ns
Z-Photoenol390 nm6.5 µs
E-Photoenol390 nm162 µs

Data obtained for methyl 2-(2-methylbenzoyl)benzoate, a structural analog of the title compound. nih.gov

Photocyclization Studies

Based on the comprehensive search of the available scientific literature, no studies specifically detailing the photocyclization of this compound have been found.

Electronic Excitation and Relaxation Processes

Upon absorbing light, molecules are promoted to an excited electronic state. The processes by which they return to the ground state, including fluorescence and phosphorescence, are key photophysical properties.

Fluorescence and Phosphorescence Quantum Yields and Lifetimes

A thorough review of published research indicates that the fluorescence and phosphorescence quantum yields and lifetimes for this compound have not been reported. While related benzoic acid derivatives have been incorporated into phosphorescent metal complexes, specific data for the standalone compound is not available. researchgate.netnih.govnih.gov

Electrochemical Behavior and Redox Potentials

The electrochemical properties of a compound, such as its redox potentials, reveal information about its ability to accept or donate electrons. These are typically investigated using techniques like cyclic voltammetry.

Cyclic Voltammetry and Chronoamperometry Studies

No specific studies on the cyclic voltammetry or chronoamperometry of this compound were identified in the surveyed scientific literature. Therefore, its redox potentials and detailed electrochemical behavior remain to be determined.

Determination of Oxidation and Reduction Potentials

Information regarding the experimental or theoretical determination of the oxidation and reduction potentials for this compound is not available in published scientific literature. Techniques such as cyclic voltammetry, which are typically used to determine these electrochemical properties, have not been reported for this specific compound.

Consequently, no data tables for oxidation potential, reduction potential, or derived properties such as HOMO and LUMO energy levels can be provided.

Applications As a Synthetic Building Block and Intermediate in Academic Contexts

Precursor in the Synthesis of Complex Organic Molecules

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of 2-(2-iso-propylbenzoyl)benzoic acid lends itself to the generation of a variety of complex organic structures.

While direct use of this compound in the synthesis of natural product analogues is not extensively documented in the provided search results, the broader class of 2-aroylbenzoic acids are recognized as valuable precursors. For instance, the synthesis of 2-(4-hydroxy-3-isopropylbenzoyl)benzoic acid highlights the utility of Friedel-Crafts acylation reactions involving phthalic anhydride (B1165640) to generate functionalized benzoylbenzoic acid derivatives. researchgate.net These derivatives can then undergo further transformations. The general applicability of benzoic acid derivatives in creating complex molecules is also evident in the synthesis of glycoconjugates, where various benzoic acid-based donors play a crucial role. researchgate.net

The synthesis of polycyclic aromatic hydrocarbons (PAHs) is an area where benzoylbenzoic acid derivatives can play a significant role. Although the direct involvement of the title compound is not specified, the general strategies for PAH synthesis often involve cyclization and rearrangement reactions where such precursors could be utilized. core.ac.ukmun.ca The poor solubility of many PAHs necessitates synthetic strategies that introduce solubilizing groups, a role that could potentially be fulfilled by derivatives of this compound. nih.gov The fundamental reactions for creating PAHs, such as acid-catalyzed rearrangements and coupling pathways, are well-established. core.ac.uk

Role in the Development of Supramolecular Architectures

The ability of this compound and its analogues to participate in non-covalent interactions makes them suitable candidates for constructing elaborate supramolecular assemblies.

Benzoic acid and its derivatives are widely employed as ligands in coordination chemistry due to the versatile coordination modes of the carboxylate group. researchgate.netmdpi.com These ligands can coordinate to metal ions in monodentate, bidentate, and bridging bidentate fashions. scielo.br This versatility allows for the construction of diverse metal-organic coordination polymers with two- and three-dimensional network architectures. rsc.org For example, 2,4-bis-(triazol-1-yl)benzoic acid has been used as a primary ligand to create novel complexes with cadmium and zinc. nih.gov The resulting frameworks can exhibit interesting properties, and the specific substituents on the benzoic acid ring can influence the final structure and its characteristics. The formation of cocrystals with other molecules, driven by hydrogen bonding and other supramolecular interactions, is another area where benzoic acid derivatives are utilized. nih.gov

Utilization in Multi-step Organic Synthesis Strategies

The reactivity of the carboxylic acid and ketone functionalities in this compound allows for its integration into multi-step synthetic sequences. For instance, 2-aroylbenzoic acids can be converted to their corresponding acid chlorides, which are reactive intermediates for further functionalization. google.com This is exemplified in the synthesis of flecainide, where 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is activated before reaction with an amine. google.com Similarly, derivatives of 2-(2-oxocyclohexylcarbonyl)benzoic acid serve as precursors for the synthesis of pyrazolo[5,1-a]isoindole and pyrimidine (B1678525) ring systems through reactions with hydrazines and amidines. researchgate.net The ability to use benzoic acid derivatives as intermediates in the synthesis of pharmaceuticals highlights their importance in complex synthetic pathways. google.com

Development of Derivatization Methods for Advanced Analytical Characterization

The characterization of this compound and its derivatives often requires derivatization to enhance their analytical properties. For example, in the analysis of complex mixtures, derivatization can improve separation and detection. Various extraction techniques, such as Soxhlet extraction and solid-phase extraction, are employed to isolate benzoic acid derivatives from natural samples prior to analysis by methods like high-performance liquid chromatography (HPLC). researchgate.net The development of new analytical methods is crucial for understanding the properties and behavior of these compounds. For instance, the characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid involved techniques like melting point determination and UV spectrophotometry to confirm its structure and purity. nih.gov In-silico methods are also increasingly used to predict the properties of benzoic acid derivatives. mdpi.com

Q & A

Q. Experimental Design :

  • Data Sourcing : Extract bioactivity data for analogous compounds from PubChem (e.g., benzimidazole-acetic acid derivatives ).
  • Modification Strategy : Introduce substituents (e.g., halogens, methyl groups) at the benzoyl or benzoic acid moieties.
  • Validation : Test in vitro/in vivo models for anti-inflammatory or antimicrobial activity. Use QSAR models to predict activity cliffs caused by iso-propyl steric effects.

2.3. What strategies resolve contradictions in crystallographic data when refining this compound structures with SHELXL?

Common issues include disordered iso-propyl groups or twinning. Resolution Steps :

  • Step 1 : Apply restraints (e.g., SIMU/DELU in SHELXL) to model disorder.
  • Step 2 : Use TwinRotMat to identify twinning operators and refine with BASF parameter .
  • Step 3 : Validate with Rint_{\text{int}} and CCweak_{\text{weak}} metrics. Discrepancies may require high-resolution synchrotron data.

2.4. How can metabolic pathways of this compound be predicted using in silico and in vitro models?

Q. Methodology :

  • In Silico : Use software like Meteor (Lhasa Ltd) to predict phase I/II metabolites (e.g., hydroxylation at iso-propyl or benzoic acid groups).
  • In Vitro : Incubate with liver microsomes and analyze via LC-MS/MS. Compare with deuterated analogs to confirm metabolic soft spots .
  • Contradiction Handling : Discrepancies between predicted and observed metabolites may arise from enzyme promiscuity; validate with CYP450 inhibition assays.

Data Analysis and Validation

3.1. How should researchers address variability in biological assay data for this compound derivatives?

Q. Statistical Framework :

  • Replicates : Perform triplicate assays with positive/negative controls (e.g., ASA for anti-inflammatory studies ).
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data.
  • Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to calculate IC50_{50} values. Report confidence intervals to address variability .

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